N-(furan-2-ylmethyl)-6-methyl-N-(oxolan-2-ylmethyl)-2-pyridin-3-ylpyrimidin-4-amine
Description
N-(furan-2-ylmethyl)-6-methyl-N-(oxolan-2-ylmethyl)-2-pyridin-3-ylpyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with furan, pyridine, and oxolane groups
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-N-(oxolan-2-ylmethyl)-2-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-11-19(23-20(22-15)16-5-2-8-21-12-16)24(13-17-6-3-9-25-17)14-18-7-4-10-26-18/h2-3,5-6,8-9,11-12,18H,4,7,10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFMWVCMCLXGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)N(CC3CCCO3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-methyl-N-(oxolan-2-ylmethyl)-2-pyridin-3-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the furan, pyridine, and oxolane substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic attacks.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and to comply with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-methyl-N-(oxolan-2-ylmethyl)-2-pyridin-3-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-methyl-N-(oxolan-2-ylmethyl)-2-pyridin-3-ylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-methyl-N-(oxolan-2-ylmethyl)-2-pyridin-3-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-pyridin-3-ylpyrimidin-4-amine
- N-(furan-2-ylmethyl)-6-methyl-N-(oxolan-2-ylmethyl)-2-pyridin-3-ylpyrimidin-4-amine
Uniqueness
This compound is unique due to its combination of heterocyclic rings, which confer specific electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
